REACTION_CXSMILES
|
Br[C:2]1[C:3]2[CH:9]([CH3:10])[CH:8]([CH3:11])[C:7](=O)[C:4]=2[S:5][CH:6]=1.[BH4-].[Na+].O>C1COCC1.CO>[CH3:10][CH:9]1[C:3]2[CH:2]=[CH:6][S:5][C:4]=2[CH:7]=[C:8]1[CH3:11] |f:1.2,4.5|
|
Name
|
3-bromo-4,5-dimethyl-4,5-dihydro-6H-cyclopenta[b]thiophen-6-one
|
Quantity
|
132.4 g
|
Type
|
reactant
|
Smiles
|
BrC=1C2=C(SC1)C(C(C2C)C)=O
|
Name
|
|
Quantity
|
28.6 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
THF methanol
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
while vigorously stirring over 1 h at 5° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
This mixture was stirred overnight at ambient temperature
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with 2×300 ml of methyl-tert-butyl ether
|
Type
|
EXTRACTION
|
Details
|
The combined extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
ADDITION
|
Details
|
To a hot solution of the residue in 1500 cm3 of toluene, 0.5 g of para-toluenesulfonic acid was added
|
Type
|
TEMPERATURE
|
Details
|
This mixture was refluxed for 15 min
|
Duration
|
15 min
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
WASH
|
Details
|
The column was additionally washed with hexanes
|
Type
|
CUSTOM
|
Details
|
to isolate the product
|
Type
|
CUSTOM
|
Details
|
The obtained solution was evaporated to dryness
|
Type
|
DISTILLATION
|
Details
|
Fractional distillation
|
Type
|
CUSTOM
|
Details
|
gave a colorless oil, bp 101-104° C./2 mm Hg
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
CC1C(=CC=2SC=CC21)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |